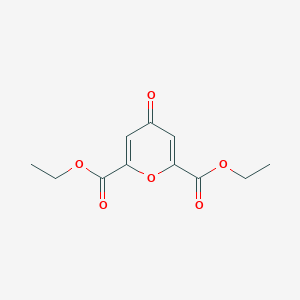

Diethyl 4-oxopyran-2,6-dicarboxylate

Descripción general

Descripción

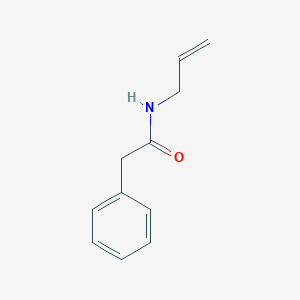

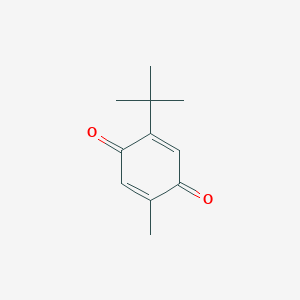

Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate is a chemical compound with the molecular formula C11H12O6 . It is a versatile compound with immense scientific potential.

Synthesis Analysis

The synthesis of new diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates, which are related to Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate, has been described in a multistep synthetic route .Molecular Structure Analysis

The molecular structure of Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate is characterized by a molecular formula of C11H12O6 . The average mass is 240.209 Da and the monoisotopic mass is 240.063385 Da .Aplicaciones Científicas De Investigación

Synthesis Enhancement : Ultrasound irradiation enhances the synthesis of diethyl 4-oxopyran-2,6-dicarboxylate derivatives, offering advantages such as shorter reaction time and higher yield compared to conventional methods (Ni et al., 2010).

Antimicrobial Activity : Certain diethyl 4-oxopyran-2,6-dicarboxylate derivatives exhibit significant antimicrobial activities, as evidenced by their effectiveness against bacterial strains (Kumar et al., 2017).

Microwave-Assisted Catalysis : Microwave irradiation can catalyze the synthesis of 4-oxo-4H-pyran-2,6-dicarboxylic acid from diethyl oxalate, achieving a high yield under optimized conditions (Xiang-kui, 2009).

Improved Synthesis Methods : The synthesis process of diethyl 4-oxopyran-2,5-dicarboxylate has been improved, leading to the efficient production of various derivatives (Obydennov et al., 2013).

Cardioactive Properties : Some derivatives of diethyl 4-oxopyran-2,6-dicarboxylate demonstrate cardioactivity, potentially useful in the development of antihypertensive or antianginal drugs (McKenna et al., 1988).

Cancer Research : Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a related compound, has been studied for its apoptotic effects on colon cancer cells, indicating potential applications in cancer therapy (Ahn et al., 2018).

Specificity in Hormone-Induced Lipolysis : Diethyl chelidonate, a diethyl 4-oxopyran-2,6-dicarboxylate derivative, specifically inhibits hormone-stimulated lipolysis without affecting other hormonal activities, making it relevant in endocrinology research (Zampaglione et al., 1970).

Propiedades

IUPAC Name |

diethyl 4-oxopyran-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O6/c1-3-15-10(13)8-5-7(12)6-9(17-8)11(14)16-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZFALOJMSTSJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C=C(O1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311539 | |

| Record name | diethyl 4-oxopyran-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 4-oxopyran-2,6-dicarboxylate | |

CAS RN |

725-92-8 | |

| Record name | NSC243805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 4-oxopyran-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.